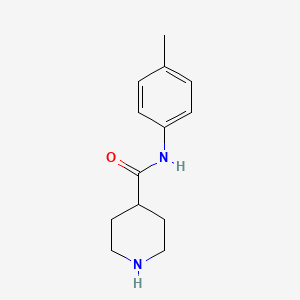![molecular formula C10H13NO3S B12112499 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It is known for its unique structure, which includes a phenol group and a tetrahydrothiophene ring with a sulfone group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol typically involves the reaction of 3-aminophenol with tetrahydrothiophene-1,1-dioxide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfone group can be reduced to sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrahydrothiophene ring can modulate the compound’s overall reactivity and stability. These interactions contribute to the compound’s observed biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: Lacks the tetrahydrothiophene ring and sulfone group.
Tetrahydrothiophene-1,1-dioxide: Lacks the phenol group.
4-Hydroxythiophenol: Contains a thiol group instead of a sulfone group.
Uniqueness
3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol is unique due to its combination of a phenol group and a tetrahydrothiophene ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
3-[(1,1-dioxothiolan-3-yl)amino]phenol |
InChI |
InChI=1S/C10H13NO3S/c12-10-3-1-2-8(6-10)11-9-4-5-15(13,14)7-9/h1-3,6,9,11-12H,4-5,7H2 |
Clé InChI |
JTSYXNVVWXAZHM-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
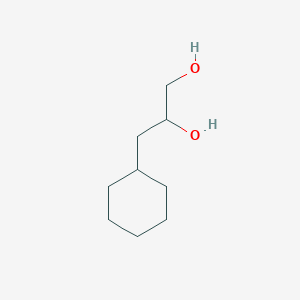

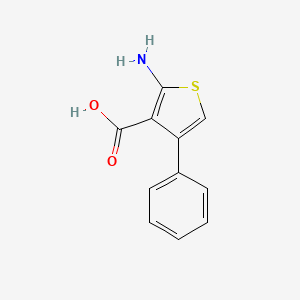

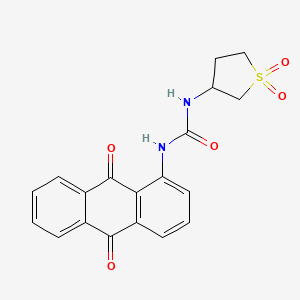
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)
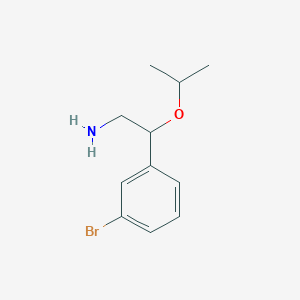
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
